N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine

Physicochemical Properties Lipophilicity Structure-Activity Relationship

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine addresses the need for a consistent, high-purity pyridine building block in kinase inhibitor and agrochemical intermediate synthesis. The sec-butyl substituent provides distinct lipophilicity (LogP ~3.38) and steric properties versus n-butyl or tert-butyl analogs, directly impacting cross-coupling reactivity and biological activity. - Chiral sec-butyl group enables asymmetric synthesis; achiral tert-butyl analog cannot impart stereochemical control. - High purity (NLT 98%) ensures reproducible multi-step synthetic performance. - Brominated pyridine core serves as a privileged scaffold for CDK2, FGFR, and EGFR kinase inhibitor libraries.

Molecular Formula C10H15BrN2
Molecular Weight 243.14 g/mol
CAS No. 1220037-19-3
Cat. No. B1465061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine
CAS1220037-19-3
Molecular FormulaC10H15BrN2
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCCC(C)NC1=NC=C(C=C1C)Br
InChIInChI=1S/C10H15BrN2/c1-4-8(3)13-10-7(2)5-9(11)6-12-10/h5-6,8H,4H2,1-3H3,(H,12,13)
InChIKeyQUCHSJQOBMNFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine: Core Profile & Procurement


N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine (CAS 1220037-19-3) is a pyridine-derived secondary amine with the molecular formula C₁₀H₁₅BrN₂ and a molecular weight of 243.14 g/mol . Its structure features a 5-bromo-3-methyl-2-pyridine core linked to a sec-butylamine moiety (IUPAC: 5-bromo-N-butan-2-yl-3-methylpyridin-2-amine) . This compound is primarily utilized as a research intermediate in medicinal chemistry and agrochemical synthesis .

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine: Non-Interchangeability


The specific sec-butyl group on the amine nitrogen of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine imparts distinct physicochemical and steric properties compared to its linear (n-butyl), branched (tert-butyl), or shorter-chain (methyl, ethyl) analogs . These differences directly affect critical parameters such as lipophilicity (LogP), solubility, and the compound's reactivity in cross-coupling or nucleophilic substitution reactions . As demonstrated in the following evidence, even a single carbon change in the alkyl chain can alter the molecule's behavior, making generic substitution without re-validation a high-risk practice for synthetic consistency and biological activity.

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine: Key Differentiators


Lipophilicity and MW vs. tert-Butyl Analog

The target compound (CAS 1220037-19-3) exhibits a calculated LogP value of 3.38, indicating significant lipophilicity crucial for membrane permeability. This value is distinct from the closely related tert-butyl analog (N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine, CAS 1220018-82-5), which, due to its more compact, symmetric alkyl group, is predicted to have a different LogP, impacting its solubility and pharmacokinetic profile . Both compounds share an identical molecular weight of 243.14 g/mol, confirming the isomeric nature of the sec-butyl and tert-butyl groups .

Physicochemical Properties Lipophilicity Structure-Activity Relationship

Purity Benchmarking

The target compound is commercially available with a specified purity of NLT 98% (Not Less Than 98%) from a certified supplier . While other vendors may offer similar compounds, the guaranteed minimum purity is a quantifiable metric that directly impacts the reproducibility of synthetic reactions and biological assays. This level of purity ensures that the observed effects are attributable to the intended compound, not to impurities that could act as agonists, antagonists, or catalysts.

Quality Control Purity Procurement

Steric Impact of the sec-Butyl Group

The sec-butyl group in the target compound introduces a chiral center at the alpha-carbon of the amine substituent. This stereochemistry can influence the conformation of the molecule in solution and its interaction with chiral environments (e.g., enzyme active sites) . In contrast, the tert-butyl analog is achiral at the corresponding position and presents a bulkier, more spherical steric profile, which can significantly impede reactions requiring a less hindered nucleophile, such as certain metal-catalyzed cross-couplings.

Synthetic Chemistry Steric Hindrance Cross-Coupling

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(sec-butyl)amine: Key Applications


Kinase Inhibitor Library Scaffold

The 5-bromo-3-methyl-2-pyridinyl core is a privileged scaffold in the development of protein kinase inhibitors. The sec-butyl substituent offers a balance of lipophilicity (LogP ~3.38) and steric demand , making this compound a suitable starting material for building focused libraries targeting kinases like CDK2, FGFR, and EGFR. Its specific reactivity profile, compared to the more hindered tert-butyl analog, can facilitate downstream diversification via cross-coupling reactions.

Asymmetric Synthesis Precursor

Due to the chiral nature of the sec-butyl group, this compound can serve as a chiral auxiliary or building block in asymmetric synthesis . This is a distinct advantage over its achiral tert-butyl analog, which cannot impart stereochemical control. This property is valuable for synthesizing enantiomerically pure pharmaceutical intermediates.

Agrochemical Intermediate

Brominated pyridine derivatives are key intermediates in the synthesis of modern agrochemicals, including fungicides and herbicides. The high purity (NLT 98%) of the target compound ensures consistent performance in multi-step syntheses, reducing the formation of byproducts and improving overall yield.

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